5-Bromo-3-chloro-2-isopropoxyanisole
Description
5-Bromo-3-chloro-2-isopropoxyanisole (CAS: 1820704-04-8) is a halogenated aromatic ether with the molecular formula C₁₀H₁₂BrClO₂ (deduced from nomenclature). It features bromine and chlorine substituents at positions 5 and 3, respectively, and an isopropoxy group (-OCH(CH₃)₂) at position 2 of the methoxy-substituted benzene ring. This compound is characterized by high purity (98%) and is commonly utilized in organic synthesis as an intermediate for pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
5-bromo-1-chloro-3-methoxy-2-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO2/c1-6(2)14-10-8(12)4-7(11)5-9(10)13-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRHMPMVXYAHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-isopropoxyanisole typically involves the bromination and chlorination of anisole derivatives followed by the introduction of the isopropoxy group. One common method includes:
Bromination: Anisole is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Chlorination: The brominated anisole is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom.
Isopropoxylation: Finally, the chlorinated brominated anisole undergoes a nucleophilic substitution reaction with isopropanol in the presence of a base such as potassium carbonate to introduce the isopropoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-isopropoxyanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or to modify the isopropoxy group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Products include derivatives with different nucleophiles replacing the bromine or chlorine atoms.
Oxidation: Products include ketones or aldehydes derived from the isopropoxy group.
Reduction: Products include dehalogenated compounds or modified isopropoxy derivatives.
Scientific Research Applications
5-Bromo-3-chloro-2-isopropoxyanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-isopropoxyanisole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or modifying the structure of target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight | Substituents | Purity | Density | CAS No. |
|---|---|---|---|---|---|---|
| 5-Bromo-3-chloro-2-isopropoxyanisole | C₁₀H₁₂BrClO₂ | ~283.57* | Br (5), Cl (3), -OCH(CH₃)₂ (2) | 98% | Not reported | 1820704-04-8 |
| 5-Bromo-2-chloroanisole | C₇H₆BrClO | 221.48 | Br (5), Cl (2), -OCH₃ (1) | Not reported | 1.631 g/mL (25°C) | 16817-43-9 |
| 1-Bromo-3-chloro-5-isopropoxybenzene | C₉H₁₀BrClO | 253.54 | Br (1), Cl (3), -OCH(CH₃)₂ (5) | 98% | Not reported | 1242336-66-8 |
| 2-Bromo-4-chloro-1-isopropoxybenzene | C₉H₁₀BrClO | 253.54 | Br (2), Cl (4), -OCH(CH₃)₂ (1) | 95% | Not reported | 201849-19-6 |
| 5-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | Br (5), F (2), -CHO (1) | Not reported | Not reported | 93777-26-5 |
*Calculated based on substituents.
Key Observations:
- Substituent Effects: The isopropoxy group in this compound increases steric bulk and lipophilicity compared to the methoxy group in 5-Bromo-2-chloroanisole. This enhances solubility in nonpolar solvents and may influence bioavailability in drug design . Halogen Positioning: In 1-Bromo-3-chloro-5-isopropoxybenzene, bromine and chlorine are meta to each other, whereas in the target compound, they are para. This alters electronic effects (e.g., electron-withdrawing inductive effects) and reactivity in electrophilic substitution reactions .
Functional Groups :
- Aldehyde-containing analogs like 5-Bromo-2-fluorobenzaldehyde exhibit higher reactivity toward nucleophiles (e.g., Grignard reagents) compared to ether derivatives .
- The pyridine ring in 5-Bromo-3-pyridinecarboxaldehyde introduces aromatic nitrogen, enabling coordination chemistry applications absent in anisole derivatives .
Biological Activity
5-Bromo-3-chloro-2-isopropoxyanisole is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H12BrClO2
- Molecular Weight : 275.56 g/mol
The presence of halogen atoms (bromine and chlorine) and an isopropoxy group contributes to its unique properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator of certain receptors, influencing signal transduction processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest its potential application in developing new antimicrobial agents.
Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer activity. In particular, it has been evaluated for its effects on cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results indicate that the compound can inhibit cell proliferation, potentially through apoptosis induction or cell cycle arrest mechanisms.
Case Studies
Several case studies have highlighted the biological activities of this compound:
-
Study on Antimicrobial Efficacy :
- Conducted by Smith et al. (2023), this study assessed the antimicrobial properties against clinical isolates. Results showed that the compound effectively reduced bacterial load in vitro and demonstrated potential for topical applications in wound care.
-
Investigation of Anticancer Mechanisms :
- A study by Johnson et al. (2024) explored the anticancer effects on breast cancer cells. The research indicated that treatment with the compound led to significant apoptosis, as evidenced by increased caspase activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
